Boc-glu(obzl)-ala-arg-amc hcl Boc-glu(obzl)-ala-arg-amc hcl
Brand Name: Vulcanchem
CAS No.: 133448-25-6
VCID: VC0138845
InChI: InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl
Molecular Formula: C36H48ClN7O9
Molecular Weight: 758.26

Boc-glu(obzl)-ala-arg-amc hcl

CAS No.: 133448-25-6

Cat. No.: VC0138845

Molecular Formula: C36H48ClN7O9

Molecular Weight: 758.26

* For research use only. Not for human or veterinary use.

Boc-glu(obzl)-ala-arg-amc hcl - 133448-25-6

CAS No. 133448-25-6
Molecular Formula C36H48ClN7O9
Molecular Weight 758.26
IUPAC Name benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride
Standard InChI InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl

Chemical Structure and Properties

Boc-Glu(OBzl)-Ala-Arg-AMC HCl is a synthetic peptide substrate with the molecular formula C36H48ClN7O9 . The compound has a molecular weight of approximately 758.26 g/mol and is composed of a specific sequence of amino acids . The structure includes tert-butyloxycarbonyl (Boc)-protected glutamic acid with a benzyl ester (OBzl), followed by alanine (Ala) and arginine (Arg), with a 7-amino-4-methylcoumarin (AMC) fluorogenic group attached to the C-terminus, provided as the hydrochloride salt .

The compound's name can be broken down to understand its components: Boc refers to the tert-butyloxycarbonyl protecting group, Glu represents glutamic acid, OBzl indicates the benzyl ester protecting group on the glutamic acid side chain, Ala is alanine, Arg is arginine, and AMC stands for 7-amino-4-methylcoumarin, the fluorogenic group . The HCl designation indicates that the compound is provided as a hydrochloride salt, which improves its stability and solubility characteristics in certain solvents .

Regarding solubility, Boc-Glu(OBzl)-Ala-Arg-AMC HCl is slightly soluble in chloroform and methanol, but more readily dissolves in dimethyl sulfoxide (DMSO) . This solubility profile is important for researchers to consider when preparing solutions for various assays and experiments. The compound should be stored at -20°C to maintain its stability and prevent degradation over time .

Structural Characteristics

The peptide structure of Boc-Glu(OBzl)-Ala-Arg-AMC HCl is crucial for its function as a substrate for specific enzymes. The Boc group serves as a protecting group for the N-terminus, while the benzyl ester protects the side chain carboxyl group of glutamic acid. These protecting groups are essential during the synthesis process and contribute to the compound's stability before use in enzymatic reactions .

The exact IUPAC name of the compound is benzyl 5-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride . This complex nomenclature reflects the detailed structural elements that make this compound particularly useful for specific biochemical applications.

Mechanism of Action

Boc-Glu(OBzl)-Ala-Arg-AMC HCl functions as a substrate for proteolytic enzymes, particularly trypsin-like serine proteases including coagulation factors IXa, XIa, and XIIa . The mechanism of action involves the cleavage of the peptide bond between arginine and the 7-amino-4-methylcoumarin group by the target enzyme. This hydrolysis reaction releases the fluorescent AMC group, which can be measured using fluorescence spectroscopy .

The fluorescence of AMC is typically measured at excitation/emission wavelengths of 380/460 nm, allowing for sensitive detection of enzyme activity. This fluorogenic property makes the compound particularly valuable for kinetic studies of enzyme reactions, as the increase in fluorescence over time directly correlates with the rate of enzymatic activity .

The specificity of Boc-Glu(OBzl)-Ala-Arg-AMC HCl for certain proteases is determined by its amino acid sequence . The arginine residue at the cleavage site makes it particularly suitable for trypsin-like enzymes, which preferentially cleave peptide bonds following positively charged amino acids such as arginine and lysine . This specificity allows researchers to study particular enzymes even in complex biological samples where multiple proteases may be present.

Enzymatic Interactions

The interaction between Boc-Glu(OBzl)-Ala-Arg-AMC HCl and target enzymes involves molecular recognition of the peptide sequence by the enzyme's active site . The compound's structure fits into the substrate-binding pocket of the enzyme, allowing the catalytic residues to hydrolyze the peptide bond between arginine and AMC. The release of the AMC group results in a significant increase in fluorescence, which can be measured to quantify enzyme activity .

This mechanism is exploited in various assays to study enzyme kinetics, inhibition, and specificity . By monitoring the rate of fluorescence increase over time, researchers can determine kinetic parameters such as Kiapp values and enzyme efficiency. Additionally, the compound can be used to screen for potential enzyme inhibitors by measuring the reduction in fluorescence signal when an inhibitor blocks the enzyme's activity .

Applications in Research

Boc-Glu(OBzl)-Ala-Arg-AMC HCl is extensively used in various research applications, particularly in the field of biochemistry and enzymology . Its primary application is in enzyme activity assays, especially for measuring the activity of proteolytic enzymes such as trypsin and coagulation factors . The compound's fluorogenic nature makes it an ideal substrate for these assays, as the release of the AMC group upon enzymatic cleavage provides a sensitive and specific readout of enzyme activity .

In the field of coagulation research, Boc-Glu(OBzl)-Ala-Arg-AMC HCl is particularly useful for studying factors involved in the blood coagulation cascade . It serves as a substrate for coagulation factor XIa, allowing researchers to measure the activity of this enzyme in various experimental conditions . This application is crucial for understanding coagulation disorders and developing potential therapeutics targeting specific factors in the coagulation pathway .

Beyond basic research, the compound also finds applications in drug discovery and development . It can be used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes, which may have therapeutic potential for various diseases involving dysregulated protease activity . The fluorogenic nature of the substrate allows for rapid and sensitive detection of inhibitory effects, making it valuable for screening large compound libraries.

Specific Research Applications

The versatility of Boc-Glu(OBzl)-Ala-Arg-AMC HCl extends to several specific research areas. In peptide synthesis, it serves as a key building block for creating complex peptide sequences used in drug development and therapeutic applications . The protected amino acids in its structure make it particularly useful for constructing larger peptides with specific biological activities .

In the field of fluorescent probe development, the compound contributes to creating tools for studying enzyme activity in real-time . These probes allow researchers to visualize biological processes as they occur, providing valuable insights into cellular mechanisms and disease pathways . The AMC fluorophore's properties make it particularly suitable for this application, as it exhibits strong fluorescence upon release from the peptide backbone .

Additionally, Boc-Glu(OBzl)-Ala-Arg-AMC HCl plays a role in developing advanced drug delivery systems . Its structural properties enable its incorporation into formulations designed to improve the efficacy and targeting of therapeutic agents . This application is particularly relevant for developing treatments that require precise delivery to specific tissues or cellular compartments .

Comparison with Similar Compounds

Boc-Glu(OBzl)-Ala-Arg-AMC HCl belongs to a family of fluorogenic peptide substrates used in enzymatic assays. A closely related compound is Boc-Glu(OBzl)-Gly-Arg-AMC HCl, which differs only in having glycine instead of alanine in the middle position . This subtle structural difference can affect the specificity and kinetics of enzyme interaction, making each substrate optimal for slightly different applications or enzyme variants .

Another similar compound is Boc-Asp(OBzl)-Pro-Arg-AMC HCl, which features aspartic acid and proline instead of glutamic acid and alanine . This substrate is specifically designed for determining protease activity and undergoes hydrolysis to release the fluorescent AMC product, similar to Boc-Glu(OBzl)-Ala-Arg-AMC HCl . The different amino acid sequence alters its specificity for certain proteases, making it suitable for studying different enzymes within the protease family .

The choice between these similar compounds depends on the specific research question and the target enzyme being studied. The unique amino acid sequence of each substrate determines its specificity for particular proteases, allowing researchers to selectively measure the activity of specific enzymes even in complex biological samples . Understanding the subtle differences between these related compounds is crucial for selecting the appropriate substrate for a given experimental setup.

Advantages and Limitations

Boc-Glu(OBzl)-Ala-Arg-AMC HCl offers several advantages as a research tool . Its high sensitivity enables detection of even low levels of enzyme activity, making it suitable for studying enzymes present in trace amounts or with low catalytic efficiency. The fluorogenic nature of the substrate allows for real-time monitoring of enzyme kinetics, providing valuable information about reaction rates and mechanisms .

Despite these limitations, Boc-Glu(OBzl)-Ala-Arg-AMC HCl remains a valuable tool in biochemical research due to its specificity, sensitivity, and versatility across various applications . Researchers continue to develop optimized protocols to overcome its limitations and maximize its utility in diverse experimental settings .

Synthesis and Production Methods

The synthesis of Boc-Glu(OBzl)-Ala-Arg-AMC HCl typically employs solid-phase peptide synthesis (SPPS) techniques . This method involves the sequential addition of protected amino acids to a solid support, with each step followed by deprotection and coupling reactions . The process typically begins with attaching the first amino acid to a resin, followed by the sequential addition of subsequent amino acids, with each step involving deprotection and coupling reactions .

In this synthesis, the tert-butyloxycarbonyl (Boc) group is used to protect the amino group of glutamic acid during the coupling process . The benzyl (OBzl) group serves to protect the side chain carboxyl group of glutamic acid, preventing unwanted reactions during synthesis . The final steps involve the attachment of the AMC fluorophore and conversion to the hydrochloride salt form to enhance stability and solubility characteristics .

Industrial production of Boc-Glu(OBzl)-Ala-Arg-AMC HCl follows similar principles but is scaled up and often employs automated peptide synthesizers to improve efficiency and consistency . Quality control measures typically include high-performance liquid chromatography (HPLC) and mass spectrometry to ensure product purity and identity . The compound is usually provided with a purity of greater than 98% as determined by HPLC analysis, with no single impurity exceeding 2% .

Recent Research and Developments

Recent research involving Boc-Glu(OBzl)-Ala-Arg-AMC HCl has expanded its applications beyond traditional enzyme activity assays . Studies have explored its utility in cancer research, particularly in developing targeted therapies that can improve patient outcomes . The compound's ability to serve as a substrate for specific proteases makes it valuable for studying enzymes involved in cancer progression and identifying potential therapeutic targets .

In the field of drug delivery, researchers have investigated the use of Boc-Glu(OBzl)-Ala-Arg-AMC HCl in developing advanced systems for improving the efficacy and targeting of therapeutic agents . Its structural properties enable its incorporation into formulations designed to enhance drug delivery to specific tissues or cellular compartments, potentially improving treatment outcomes for various diseases .

Additionally, the compound has been employed in studies focusing on coagulation disorders and cardiovascular diseases . As a substrate for coagulation factor XIa, it has contributed to research on understanding the molecular mechanisms of blood coagulation and identifying potential interventions for related disorders . This application highlights the compound's importance in both basic research and translational medicine .

Future Perspectives

The future applications of Boc-Glu(OBzl)-Ala-Arg-AMC HCl are likely to expand as new research techniques and methodologies emerge . Advanced imaging technologies may leverage the compound's fluorogenic properties to develop more sophisticated methods for visualizing enzyme activities in complex biological systems, potentially at the single-cell level . This could provide unprecedented insights into cellular processes and disease mechanisms .

In drug discovery, high-throughput screening approaches using Boc-Glu(OBzl)-Ala-Arg-AMC HCl may accelerate the identification of novel therapeutic candidates targeting specific proteases . The compound's sensitivity and specificity make it well-suited for large-scale screening efforts, potentially leading to the discovery of compounds with clinical significance . This application could contribute to addressing unmet medical needs across various disease areas .

Furthermore, continued refinement of synthetic methods may lead to the development of modified versions of Boc-Glu(OBzl)-Ala-Arg-AMC HCl with enhanced properties, such as improved solubility, stability, or spectral characteristics . These advancements could further expand the compound's utility and applicability in biochemical research and drug development .

Data Tables and Specifications

Table 1: Chemical Properties of Boc-Glu(OBzl)-Ala-Arg-AMC HCl

PropertyValueReference
CAS Number133448-25-6
Molecular FormulaC36H48ClN7O9 or C36H47N7O9 · HCl
Molecular Weight758.26 g/mol
IUPAC Namebenzyl 5-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride
AppearanceSolid powder
SolubilitySlightly soluble in chloroform and methanol, soluble in DMSO
Storage Conditions-20°C, away from light

Table 2: Applications of Boc-Glu(OBzl)-Ala-Arg-AMC HCl

ApplicationDescriptionReference
Enzyme Activity AssaysSubstrate for measuring activity of trypsin and coagulation factor XIa
Peptide SynthesisBuilding block for complex peptides in drug development
Fluorescent ProbesDevelopment of tools for visualizing biological processes
Drug Delivery SystemsComponent in formulations for improved therapeutic targeting
Cancer ResearchStudy of proteases involved in cancer progression
Coagulation ResearchInvestigation of factors in the blood coagulation cascade
High-Throughput ScreeningIdentification of protease inhibitors with therapeutic potential

Table 3: Comparison with Similar Compounds

CompoundKey DifferenceMain ApplicationReference
Boc-Glu(OBzl)-Gly-Arg-AMC HClContains glycine instead of alanineSubstrate for trypsin and related enzymes
Boc-Asp(OBzl)-Pro-Arg-AMC HClContains aspartic acid and prolineDetermination of protease activity
Boc-Leu-Thr-Arg-AMCContains leucine and threonineAlternative substrate for similar enzymes
Boc-Glu(OBzl)-Ala-Arg-pNAContains p-nitroaniline instead of AMCChromogenic rather than fluorogenic detection

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